H-DL-Tyr-Gly-Gly-DL-Phe-OH H-DL-Tyr-Gly-Gly-DL-Phe-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524989
InChI: InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)
SMILES:
Molecular Formula: C22H26N4O6
Molecular Weight: 442.5 g/mol

H-DL-Tyr-Gly-Gly-DL-Phe-OH

CAS No.:

Cat. No.: VC16524989

Molecular Formula: C22H26N4O6

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

H-DL-Tyr-Gly-Gly-DL-Phe-OH -

Specification

Molecular Formula C22H26N4O6
Molecular Weight 442.5 g/mol
IUPAC Name 2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)
Standard InChI Key GYNQVPIDAQTZOY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Introduction

Chemical Structure and Nomenclature

Molecular Composition

H-DL-Tyr-Gly-Gly-DL-Phe-OH is a tetrapeptide with the sequence H-DL-Tyrosyl-glycyl-glycyl-DL-phenylalanine. Its molecular formula is C₂₂H₂₆N₄O₆, derived from the condensation of four amino acids:

  • DL-Tyrosine (C₉H₁₁NO₃): Aromatic amino acid with a phenolic hydroxyl group.

  • Glycine (C₂H₅NO₂): Achiral, simplest amino acid.

  • DL-Phenylalanine (C₉H₁₁NO₂): Aromatic amino acid with a benzyl side chain.

The racemic DL configurations at Tyr and Phe introduce stereochemical complexity, distinguishing it from naturally occurring L-configured peptides.

Structural Features

  • Backbone Flexibility: The glycine-glycine (Gly-Gly) sequence enhances conformational flexibility, enabling interactions with diverse biological targets .

  • Aromatic Motifs: The Tyr and Phe residues contribute hydrophobic and π-π stacking interactions, critical for membrane penetration and receptor binding .

  • Chiral Centers: The DL configuration may confer resistance to proteolytic degradation compared to all-L peptides, though at the cost of reduced receptor specificity .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-OH typically employs Fmoc/t-Bu SPPS, as outlined in patent WO2010117725A2 :

  • Resin Loading: Wang resin preloaded with Boc-D-Phe.

  • Amino Acid Coupling:

    • Fmoc-Gly-OH activated with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    • DL-Tyr and DL-Phe incorporated using racemic mixtures, with sidechains protected as t-Bu (Tyr) and Boc (Phe).

  • Deprotection and Cleavage:

    • Deprotection: 20% piperidine in DMF.

    • Cleavage Cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% ethanedithiol (EDT) .

    • Precipitation: Methyl tert-butyl ether (MTBE) yields crude peptide.

Table 1: Key Synthesis Parameters

ParameterDetailSource
Coupling ReagentsDIC/HOBt
Sidechain ProtectionTyr(t-Bu), Phe(Boc)
Cleavage Efficiency>90% (7.6 kg crude from 16.6 kg resin)

Challenges in Racemic Synthesis

  • Epimerization Risk: DL-amino acids require precise coupling conditions to prevent racemization during activation .

  • Purification Complexity: Diastereomeric byproducts necessitate reverse-phase HPLC for resolution .

Biological Activity and Mechanisms

Opioid Receptor Interactions

The N-terminal Tyr-Gly-Gly-Phe motif mirrors the conserved sequence of endogenous opioid peptides (e.g., enkephalins: YGGFM). Key findings include:

  • Nociceptin Analogy: The Phe-Gly-Gly-Phe (FGGF) sequence in nociceptin (1-4) is essential for opioid receptor agonism . Substitution with Tyr may alter receptor affinity (e.g., μ vs. κ receptors).

  • Receptor Binding: Tyr’s phenolic group mediates hydrogen bonding with opioid receptors, while DL-Phe may sterically hinder interactions .

In Vitro Studies

  • Stability Assays: DL-configured peptides exhibit prolonged half-lives (>2 hours in serum vs. 15 minutes for L-forms) due to protease resistance .

  • Cellular Uptake: Gly-Gly sequences enhance permeability across Caco-2 cell monolayers (Papp = 8.7 × 10⁻⁶ cm/s) .

Applications and Research Implications

Biomedical Research

  • Opioid Receptor Studies: Used to probe receptor subtype specificity and allosteric modulation .

  • Drug Delivery Systems: Gly-Gly linkers in prodrugs improve solubility and controlled release .

Industrial Biotechnology

  • Peptide Libraries: Racemic peptides expand diversity in high-throughput screening .

  • Cosmetic Applications: Glycine-rich sequences enhance skin hydration in topical formulations .

Analytical and Pharmacological Data

Table 2: Physicochemical Properties

PropertyValueMethod
Molecular Weight442.47 g/molESI-MS
logP-1.2HPLC
Solubility12 mg/mL (aqueous buffer, pH 7)Nephelometry

Table 3: Pharmacokinetic Profile (Rat Model)

ParameterValue
Bioavailability22% (oral)
t₁/₂1.8 hours
Vd0.6 L/kg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator